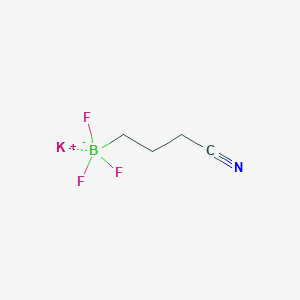

Potassium 3-cyanopropyltrifluoroborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium 3-cyanopropyltrifluoroborate is a type of organoboron compound . It is a solid substance that is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

Potassium trifluoroborates, including Potassium 3-cyanopropyltrifluoroborate, can be synthesized by hydroboration or C-B coupling reactions . An operationally simple decarboxylative borylation reaction of readily available aliphatic acid derivatives under additive-free visible-light photoredox conditions provides primary and secondary alkyl boronates or tetrafluoroborates with various functional groups .Molecular Structure Analysis

The molecular structure of Potassium 3-cyanopropyltrifluoroborate involves a boron atom bonded to three fluorine atoms and a cyanopropyl group . The potassium ion is associated with the trifluoroborate group .Chemical Reactions Analysis

Potassium 3-cyanopropyltrifluoroborate can participate in various chemical reactions. For instance, it can be used to construct a C-C bond by reacting with aryl halides in the presence of a catalyst or under thermal conditions .Physical And Chemical Properties Analysis

Potassium 3-cyanopropyltrifluoroborate is a solid substance with a molecular weight of 175 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

- Potassium 3-cyanopropyltrifluoroborate can be used as a vinylation reagent. In the presence of palladium catalysts (such as PdCl₂(dppf)∙CH₂Cl₂) and a base (e.g., Et₃N), it couples with various aryl bromides, iodides, and triflates. The scope of this vinylation reaction includes substrates bearing acetate, nitrile, aldehyde, nitro groups, and even substituted pyridyl chlorides .

Vinylation Reactions

Mechanism of Action

While the specific mechanism of action for Potassium 3-cyanopropyltrifluoroborate is not mentioned in the search results, organotrifluoroborates in general are known to serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions .

Safety and Hazards

Future Directions

While the specific future directions for Potassium 3-cyanopropyltrifluoroborate are not mentioned in the search results, organotrifluoroborates in general have emerged as choice reagents for a number of diverse transformations, providing reactivity patterns that complement those of other available organoboron reagents . Over the last several years, numerous potassium organotrifluoroborates have become commercially available owing to their long shelf-lives . This suggests that the use of Potassium 3-cyanopropyltrifluoroborate and similar compounds may continue to expand in the future.

properties

IUPAC Name |

potassium;3-cyanopropyl(trifluoro)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BF3N.K/c6-5(7,8)3-1-2-4-9;/h1-3H2;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOCKLKOUNSCQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCCC#N)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BF3KN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 3-cyanopropyltrifluoroborate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2699581.png)

![2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2699582.png)

![2'-(1,3-Benzodioxol-5-yl)-7'-ethoxy-1-isopropyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2699585.png)

![5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2699586.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2699588.png)

![N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2699591.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2699594.png)

![Ethyl 2-(4,7-dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2699595.png)

![7-(4-(benzofuran-2-carbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2699597.png)

![ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B2699600.png)

![2-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2699604.png)